1-Methylmercapto-2,4-dinitrobenzene
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Overview
Description
1-Methylmercapto-2,4-dinitrobenzene is an organic compound with the molecular formula C7H6N2O4S It is a derivative of dinitrobenzene, where a methylmercapto group (-SCH3) is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylmercapto-2,4-dinitrobenzene can be synthesized through a nitration reaction of methylmercaptobenzene. The nitration process involves the introduction of nitro groups (-NO2) into the benzene ring. The reaction typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in a continuous-flow reactor to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving higher efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methylmercapto-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The methylmercapto group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Methylmercapto-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylmercapto-2,4-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methylmercapto group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison
1-Methylmercapto-2,4-dinitrobenzene is unique due to the presence of the methylmercapto group, which imparts distinct chemical properties compared to other dinitrobenzene isomers
Properties
CAS No. |
2363-23-7 |
---|---|
Molecular Formula |
C7H6N2O4S |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
1-methylsulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H6N2O4S/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
InChI Key |
CQLUVMHXDVLHSK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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